molecular formula C16H25N3O6 B558304 Boc-His(Boc)-OH CAS No. 20866-46-0

Boc-His(Boc)-OH

Cat. No. B558304
CAS RN: 20866-46-0
M. Wt: 355,38*78,11 g/mole
InChI Key: IXHPIPUIOSSAIS-NSHDSACASA-N
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Description

Boc-His(Boc)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl) oxycarbonyl]imidazol-4-yl]propanoic acid, is a protected histidine derivative . It is used in the field of peptide synthesis .


Synthesis Analysis

The synthesis of Boc-His(Boc)-OH involves the protection of the amino function, which is usually converted to tert-butyl carbamate . In one study, the synthesis of the Gly-His series started by protecting the carboxyl group of Boc-His(Bn)-OH (1) in the form of a methyl ester. Compound 1 was coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .


Molecular Structure Analysis

The molecular formula of Boc-His(Boc)-OH is C16H25N3O6 . Its molecular weight is 355.4 g/mol .


Chemical Reactions Analysis

In the field of peptide synthesis, Boc-His(Boc)-OH is used for the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .

Scientific Research Applications

  • Brain-on-Chip Biotechnology : Brain-on-Chip (BoC) biotechnology, combining lab-on-chip and cell biology, aims to replicate brain structures and functions in vitro, providing promising tools for biomedical and pharmaceutical research in neuroscience (Forró et al., 2021).

  • CO Hydrogenation Pathways : The bond-order-conservation (BOC) method has been used to study the hydrogenation of CO over various surfaces, revealing insights into chemical bonding and reactions, which could be relevant in understanding similar processes involving Boc-His(Boc)-OH (Shustorovich & Bell, 1988).

  • Chemisorption Phenomena : Analytical modeling of chemisorption phenomena, based on principles like bond-order conservation (BOC), can provide insights into the interactions of molecules with surfaces, potentially applicable to molecules like Boc-His(Boc)-OH (Shustorovich, 1986).

  • Photocatalysts Applications : (BiO)2CO3 (BOC) has been studied for its photocatalysis properties, highlighting the potential of BOC in fields like healthcare, sensor technology, and energy storage, which might be relevant in understanding applications for Boc-His(Boc)-OH (Ni et al., 2016).

  • Peptide Synthesis : Research in peptide synthesis, such as the study on Fmoc-L-Lys(Boc)-Gly-OH, provides insights into the synthesis and structure characterization of peptides, which might be relevant for understanding the synthesis and applications of Boc-His(Boc)-OH (Zhao Yi-nan & Key, 2013).

  • Biosensors-on-Chip (BoC) : BoC systems, integrating biosensor technology with microfluidics, are advancing diagnostic applications in areas like cancer, infectious diseases, and neurodegenerative disorders, which might offer insights into similar applications for Boc-His(Boc)-OH (Chircov et al., 2020).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. They should also prevent fire caused by electrostatic discharge steam .

Relevant Papers

The paper “Dual protection of amino functions involving Boc” provides a comprehensive review of the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Another paper, “Synthesis and Characterization of a Series of Orthogonally Protected l-Carnosine Derivatives”, discusses the synthesis of the Gly-His series, which involves the protection of the carboxyl group of Boc-His(Bn)-OH .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPIPUIOSSAIS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427478
Record name Boc-His(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Boc)-OH

CAS RN

20866-46-0
Record name Boc-His(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
AK Forrest, RL Jarvest, LM Mensah… - Bioorganic & medicinal …, 2000 - Elsevier
Aminoalkyl adenylates and aminoacyl sulfamates derived from arginine, histidine and threonine, have been prepared and tested as inhibitors of their cognate Staphylococcus aureus …
Number of citations: 77 www.sciencedirect.com
K Noda, M ODA, M SATO… - International Journal of …, 1990 - Wiley Online Library
A series of p‐nitroanilides of t‐butyloxycarbonylamino acids, including Boc‐Trp, Boc‐Asn, Boc‐Gln, Boc‐Ser(Bu′), Boc‐Thr(Bu′), Boc‐Asp(OBu′), Boc‐Lys(TFA), and Boc‐His(Boc), …
Number of citations: 31 onlinelibrary.wiley.com
OD Van Batenburg, KET Kerling - International Journal of …, 1976 - Wiley Online Library
In our investigations on the effect of replacement of histidine by homohistidine (I) on the biological activity of some peptide‐hormones, relatively large quantities of Boc‐ homohistidine …
Number of citations: 20 onlinelibrary.wiley.com
M Louloudi, Y Deligiannakis, N Hadjiliadis - Journal of Inorganic …, 2000 - Elsevier
In this paper, it is reported that the histidine-silane derivative Boc-His(Boc)-CONH-(CH 2 ) 3 Si(OEt) 3 can be polymerized via the sol-gel method or can be grafted on a silica surface. …
Number of citations: 9 www.sciencedirect.com
HC Beyerman, J Hirt, P Kranenburg… - Recueil des Travaux …, 1974 - Wiley Online Library
The coupling of histidine derivatives by the excess mixed anhydride method was investigated with respect to the yield, the racemization, and the formation of by‐products. The tert‐…
Number of citations: 24 onlinelibrary.wiley.com
Q Jiang, D Yue, Y Nie, X Xu, Y He, S Zhang… - Molecular …, 2016 - ACS Publications
Cationic lipid based assemblies provide a promising platform for effective gene condensation into nanosized particles, and the peripheral properties of the assemblies are vital for …
Number of citations: 38 pubs.acs.org
M Thomas, AM Klibanov - Proceedings of the National …, 2002 - National Acad Sciences
The effect of various chemical modifications of nitrogen atoms on the efficiency of polyethylenimines (PEIs) as synthetic vectors for the delivery of plasmid DNA into monkey kidney cells …
Number of citations: 597 www.pnas.org
M Louloudi, Y Deligiannakis, N Hadjiliadis - Inorganic chemistry, 1998 - ACS Publications
The synthesis of a new histidine-silane derivative, Boc−His(Boc)−CONH−(CH 2 ) 3 Si(OEt) 3 , is reported. Hydrolysis and co-condensation of this monomer with tetraethoxysilane, via …
Number of citations: 33 pubs.acs.org
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of amino acids and their derivatives: N‐tert‐butoxycarbonyl‐l‐phenylalanine reactant: 223 g (1 mol) of di‐tert‐butyl dicarbonate product: N‐tert‐butoxycarbonyl‐…
Number of citations: 139 onlinelibrary.wiley.com
S Meng, Z Xu, G Hong, L Zhao, Z Zhao, J Guo… - European journal of …, 2015 - Elsevier
Photodynamic antimicrobial chemotherapy (PACT), as a novel and effective modality for the treatment of infection with the advantage of circumventing multidrug resistance, receives …
Number of citations: 91 www.sciencedirect.com

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